molecular formula C22H21NO5 B12383973 Tubulin polymerization-IN-42

Tubulin polymerization-IN-42

Cat. No.: B12383973
M. Wt: 379.4 g/mol
InChI Key: TWAPIXHGRUSSFP-UHFFFAOYSA-N
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Description

Tubulin polymerization-IN-42 is a compound known for its ability to inhibit tubulin polymerization, a critical process in cell division and intracellular transport. Tubulin is a protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin polymerization-IN-42 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary, but common methods include:

    Formation of Intermediates: Initial steps often involve the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.

    Coupling Reactions: The final step usually involves coupling the intermediates with other functional groups using reagents like palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization-IN-42 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be carried out using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Tubulin polymerization-IN-42 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of tubulin polymerization and microtubule dynamics.

    Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.

    Medicine: Utilized in cancer research and treatment to inhibit cell division in rapidly proliferating cancer cells. It is also being explored for its potential in treating other diseases involving abnormal cell proliferation.

    Industry: Applied in the development of new drugs and therapeutic agents targeting microtubule dynamics.

Mechanism of Action

Tubulin polymerization-IN-42 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tubulin polymerization-IN-42 is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors. Its ability to selectively bind to the colchicine-sensitive site and its potential for reduced toxicity make it a promising candidate for further research and therapeutic development.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-4-(3,4,5-trimethoxyphenyl)-2H-furan-5-one

InChI

InChI=1S/C22H21NO5/c1-23-11-15(14-7-5-6-8-17(14)23)16-12-28-22(24)20(16)13-9-18(25-2)21(27-4)19(10-13)26-3/h5-11H,12H2,1-4H3

InChI Key

TWAPIXHGRUSSFP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)OC3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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